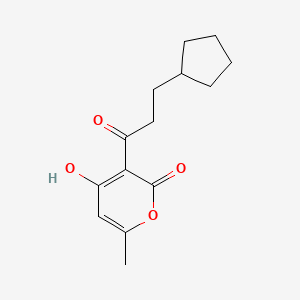
Antifungal agent 92
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 92 is a potent antifungal compound known for its efficacy against various fungal pathogens. It has shown significant activity against Sclerotinia sclerotiorum, a common plant pathogen, with an EC50 value of 4.4 μM . This compound is particularly noted for its ability to induce abnormal mitochondrial morphology, loss of mitochondrial membrane potential, and accumulation of reactive oxygen species (ROS) in fungal cells .
Vorbereitungsmethoden
The synthesis of Antifungal agent 92 involves several steps, including the selection of appropriate phospholipids and cholesterol. The preparation methods include thin film hydration, ethanol injection, and solvent evaporation . These methods ensure the uniform distribution of the drug within vesicles, enhancing its stability and bioavailability. Industrial production methods focus on optimizing these processes to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
Antifungal agent 92 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the antifungal activity of the compound .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 92 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antifungal activity and to develop new antifungal agents. In biology, it is employed to investigate the effects of antifungal compounds on fungal cell structures and functions. In medicine, it is used to develop treatments for fungal infections, particularly those caused by resistant strains. In industry, it is utilized in the formulation of antifungal products for agricultural and pharmaceutical applications .
Wirkmechanismus
The mechanism of action of Antifungal agent 92 involves the inhibition of mitochondrial complexes II and III, leading to the disruption of mitochondrial function . This results in the loss of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS), which ultimately leads to fungal cell death. The compound targets specific pathways involved in mitochondrial respiration, making it highly effective against fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Antifungal agent 92 is unique in its dual inhibition of mitochondrial complexes II and III. Similar compounds include azoles, which inhibit ergosterol biosynthesis, and echinocandins, which inhibit β-(1,3)-D-glucan synthesis . Unlike these compounds, this compound specifically targets mitochondrial function, providing a different mechanism of action that can be effective against resistant fungal strains. Other similar compounds include amphotericin B and nystatin, which bind to ergosterol in the fungal cell membrane .
Conclusion
This compound is a versatile and potent antifungal compound with significant applications in various fields. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against fungal infections. Continued research and development of this compound will likely lead to new and improved antifungal therapies.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3 |
InChI-Schlüssel |
DIXHICIHQNNSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


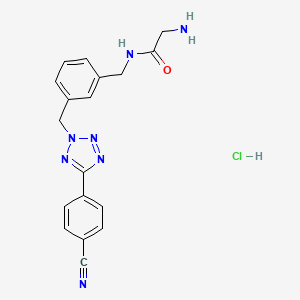
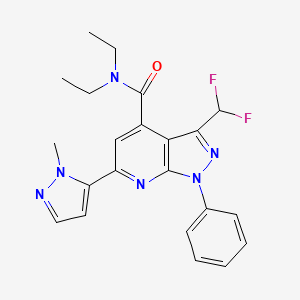
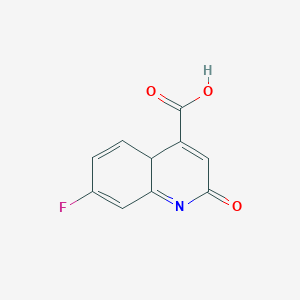
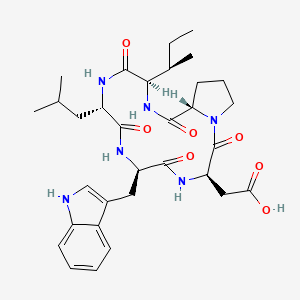
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
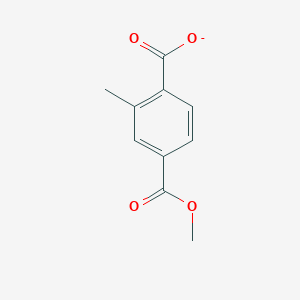
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
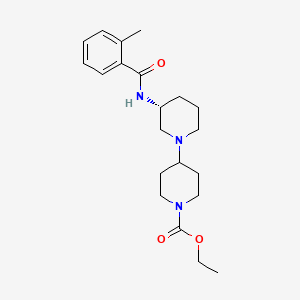
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
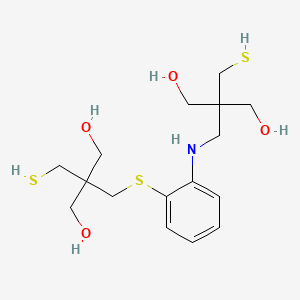
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
